

Technical Monograph: Physicochemical Profiling of 3-Chloro-4-methoxybenzohydrazide

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Compound of Interest

Compound Name: 3-Chloro-4-methoxybenzohydrazide

CAS No.: 321195-86-2

Cat. No.: B1421567

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Executive Summary

3-Chloro-4-methoxybenzohydrazide is a specialized organic intermediate belonging to the class of substituted benzohydrazides. Characterized by the presence of a lipophilic chlorine atom at the meta position and an electron-donating methoxy group at the para position relative to the hydrazide functionality, this compound serves as a critical scaffold in medicinal chemistry. It is primarily utilized as a precursor for the synthesis of Schiff bases (hydrazones) and 1,3,4-oxadiazoles, motifs widely recognized for their antimicrobial, anti-inflammatory, and anticancer activities. This guide provides a rigorous technical analysis of its properties, synthesis, and reactivity.

Chemical Identity & Structural Analysis[1][2][3]

The compound is an unsymmetrical di-substituted benzene derivative. The steric bulk of the chlorine atom at position 3 influences the planarity of the amide bond and the rotation of the methoxy group, affecting the solid-state packing and solubility profile compared to the non-chlorinated parent, 4-methoxybenzohydrazide.

Attribute	Technical Detail
IUPAC Name	3-Chloro-4-methoxybenzohydrazide
Common Synonyms	3-Chloro-p-anisic acid hydrazide; 3-Chloro-4-methoxybenzoic acid hydrazide
Molecular Formula	
Molecular Weight	200.62 g/mol
SMILES	<chem>COc1c(Cl)cc(C(=O)NN)cc1</chem>
Precursor CAS	37908-96-6 (3-Chloro-4-methoxybenzoic acid); 35203-90-8 (Methyl ester)
Functional Groups	Aryl chloride, Aryl ether, Hydrazide (-CONHNH)

Physical Properties Profile

The physical behavior of **3-Chloro-4-methoxybenzohydrazide** is governed by the interplay between the hydrogen-bond donor/acceptor sites of the hydrazide group and the lipophilic chloromethoxy core.

Solid-State Properties

- Appearance: White to off-white crystalline solid.[1]
- Melting Point: Typically 142–148 °C (Predicted range based on structural analogs; parent 4-methoxybenzohydrazide melts at 136–140 °C [1]). The chlorine substitution generally elevates the melting point due to increased molecular weight and van der Waals interactions, provided crystal symmetry is maintained.
- Solubility Profile:
 - High Solubility: DMSO, DMF, DMA (Polar aprotic solvents).
 - Moderate Solubility: Hot Methanol, Hot Ethanol, Ethyl Acetate.

- Low/Insoluble: Water (Cold), Diethyl Ether, Hexane, Cyclohexane.

Physicochemical Descriptors

The introduction of the chlorine atom significantly alters the lipophilicity compared to the parent compound.

Property	Value / Range	Significance
LogP (Calculated)	~1.3 – 1.6	Indicates moderate lipophilicity; suitable for drug-like scaffolds (Rule of 5 compliant).
pKa (Hydrazide NH)	~13.0	The amide nitrogen is weakly acidic.
pKa (Terminal NH)	~3.0 – 3.5	The terminal amine is weakly basic, protonating only in strong acid.
H-Bond Donors	2	Derived from the -NH-NH moiety.
H-Bond Acceptors	3	Carbonyl oxygen, Methoxy oxygen, Terminal Nitrogen.

Chemical Reactivity & Synthesis[2][4][6][7]

The reactivity of **3-Chloro-4-methoxybenzohydrazide** is dominated by the nucleophilic character of the terminal amino group (

) and the electrophilic nature of the carbonyl carbon.

Synthesis Protocol

The standard industrial and laboratory preparation involves the hydrazinolysis of the corresponding methyl ester.

Reaction Scheme:

Step-by-Step Methodology:

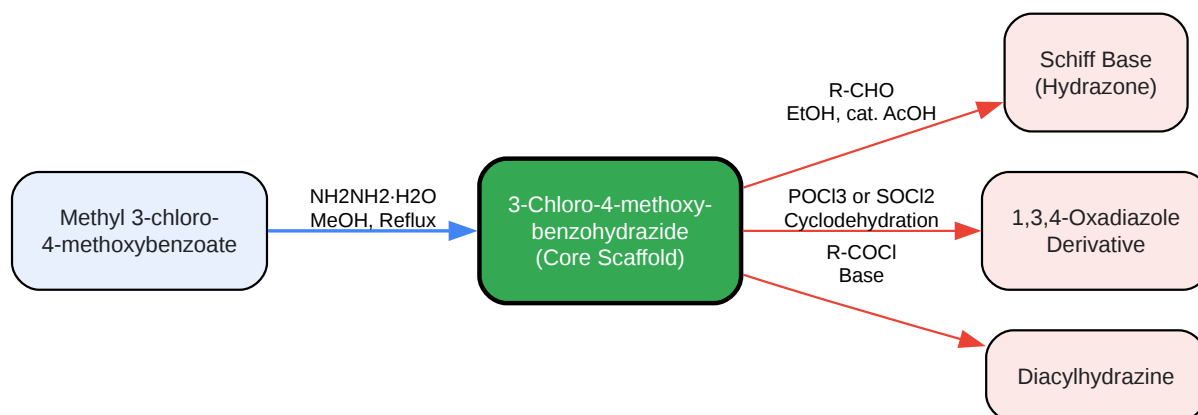
- Starting Material: Dissolve 10.0 mmol of Methyl 3-chloro-4-methoxybenzoate in 20 mL of absolute methanol.
- Reagent Addition: Add 50.0 mmol (5 equiv) of Hydrazine Hydrate (80% or 99%) dropwise to the stirring solution.
- Reflux: Heat the mixture to reflux (65 °C) for 4–6 hours. Monitor progress via TLC (System: Ethyl Acetate:Hexane 1:1).
- Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.
- Isolation: Pour the mixture onto crushed ice (approx. 100 g). Stir for 15 minutes.
- Purification: Filter the white precipitate, wash copiously with cold water to remove excess hydrazine, and recrystallize from hot ethanol to yield pure crystals [2].

Key Transformations

The compound serves as a "chemical hinge," allowing the attachment of various pharmacophores.

- Schiff Base Formation (Hydrazones): Reaction with aldehydes/ketones yields hydrazones (), which are potent antimicrobial agents.
- Cyclization to 1,3,4-Oxadiazoles: Treatment with phosphorus oxychloride () or thionyl chloride () effects cyclodehydration, creating the oxadiazole ring, a bioisostere of esters/amides with improved metabolic stability.

Visualization of Reactivity Pathways



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Figure 1: Synthetic genesis and primary divergent reactivity pathways of the title compound.[2]

Spectral Characterization

To validate the structure of the synthesized compound, the following spectral signals are diagnostic.

Technique	Diagnostic Signal	Assignment
H NMR (DMSO-)	9.60 – 9.80 ppm (s, 1H)	-CONH- (Amide proton, disappears with D O exchange)
7.80 – 7.95 ppm (m, 2H)	Aromatic H2, H6 (Deshielded by carbonyl)	
7.20 – 7.30 ppm (d, 1H)	Aromatic H5 (Ortho to methoxy)	
4.40 – 4.50 ppm (br s, 2H)	-NH (Amino protons)	
3.92 ppm (s, 3H)	-OCH (Methoxy group)	
IR (KBr)	3300 – 3200 cm	N-H stretching (Doublet for primary amine)
1650 – 1660 cm	C=O stretching (Amide I band)	
750 – 800 cm	C-Cl stretching	

Handling, Stability & Safety

Stability

- **Thermal Stability:** Stable up to its melting point. Avoid prolonged exposure to temperatures >100 °C without inert atmosphere.
- **Hydrolytic Stability:** Stable in neutral and acidic aqueous media at room temperature. Hydrolyzes back to the acid under strong basic conditions () or prolonged acidic reflux.

- Light Sensitivity: Generally stable, but storage in amber vials is recommended to prevent photo-oxidation of the hydrazide moiety.

Safety & Toxicology (GHS Classification)

- Signal Word:WARNING
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Measures:
 - Use nitrile gloves and safety goggles.
 - Work within a fume hood, especially when handling the hydrazine precursor during synthesis.
 - Waste Disposal: Do not dispose of down the drain. Hydrazides can be toxic to aquatic life. Incinerate in a chemical combustor equipped with a scrubber.

References

- Khan, K. M., et al. "Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity." *Molecules*, vol. 15, no.[2][3] 12, 2010, pp. 1-13. Available at: [[Link](#)]
- PubChem.[4] Compound Summary: 3-Chloro-4-methoxybenzoic acid. National Library of Medicine. Available at: [[Link](#)]

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